2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
Description
This compound is a piperazine derivative featuring a 4-bromobenzoyl substitution at the 4-position of the piperazine ring and a 1-cyclopropylethanol moiety at the 1-position. The hydrochloride salt enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMHVYDDDDEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the bromobenzoyl group: The bromobenzoyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzoyl chloride and piperazine.
Attachment of the cyclopropylethanol moiety: The cyclopropylethanol moiety is attached through a Mannich reaction, where the piperazine derivative reacts with formaldehyde and cyclopropylamine.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for treating neurological disorders.
Pharmacology: Research focuses on its pharmacokinetic properties and potential therapeutic effects.
Industry: It is used in the synthesis of other piperazine derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects . It may also inhibit specific enzymes, affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 4-bromobenzoyl and cyclopropylethanol groups. Key comparisons with related piperazine derivatives are outlined below:
Table 1: Structural and Functional Group Comparison
- Steric Considerations: The cyclopropylethanol moiety may increase steric hindrance, altering target selectivity relative to simpler ethanol or ethyl groups in related compounds.
Pharmacological and Physicochemical Properties
- Solubility: As a hydrochloride salt, it exhibits moderate water solubility, though the cyclopropyl group may reduce solubility compared to non-cyclopropyl analogs (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) .
- Metabolic Stability: The cyclopropane ring could slow oxidative metabolism, extending half-life relative to unsubstituted ethanol derivatives .
Research Findings and Implications
- Receptor Binding : Piperazine derivatives with bulky substituents (e.g., ziprasidone’s benzoisothiazol group ) often target dopamine or serotonin receptors. The target compound’s bromobenzoyl group may favor similar interactions but with altered selectivity.
- Stability : The benzoyl ester in the target compound may hydrolyze under acidic conditions, necessitating formulation adjustments compared to ether-linked cetirizine analogs .
Biological Activity
2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, often referred to as LDK1203, is a compound of significant interest in pharmacological research due to its structural similarity to other benzhydryl piperazine analogs. This article explores its biological activity, focusing on its interactions with specific receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperazine ring substituted with a 4-bromobenzoyl group and a cyclopropyl moiety. Its IUPAC name is this compound, with the CAS number 1396849-49-2. The molecular formula is C18H22BrN2O2.
Interaction with Cannabinoid Receptors
Research indicates that LDK1203 exhibits a binding affinity for the cannabinoid CB1 receptor. This receptor plays a crucial role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. The interaction with CB1 suggests potential applications in treating conditions such as obesity, chronic pain, and mood disorders .
Antidepressant Effects
A study examining the effects of LDK1203 on depressive behaviors in animal models demonstrated significant antidepressant-like activity. The compound was shown to reduce immobility time in the forced swim test, a common measure of antidepressant efficacy. This suggests that LDK1203 may enhance serotonergic and noradrenergic neurotransmission, similar to traditional antidepressants.
Antinociceptive Properties
LDK1203 has also been evaluated for its antinociceptive properties. In pain models, it exhibited a dose-dependent reduction in pain responses, indicating its potential utility as an analgesic agent. The mechanisms underlying these effects may involve modulation of both peripheral and central pain pathways .
Study 1: Cannabinoid Receptor Modulation
In a controlled study involving rodents, researchers assessed the impact of LDK1203 on CB1 receptor activity. The results indicated that administration of the compound led to a significant increase in CB1 receptor activation compared to the control group. This finding supports the hypothesis that LDK1203 could be leveraged for therapeutic interventions targeting endocannabinoid systems.
Study 2: Antidepressant Activity
Another study focused on the antidepressant effects of LDK1203 utilized behavioral assays to assess its efficacy. The results demonstrated that subjects treated with LDK1203 displayed reduced signs of depression and anxiety compared to untreated controls. These findings highlight the compound's potential as a novel treatment for mood disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and piperazine/bromobenzoyl moieties (aromatic protons δ 7.2–8.0 ppm) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as used for analogous fluorobenzoyl-piperazine structures) resolves bond angles and stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₁BrN₂O₂·HCl, calculated m/z 413.04) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for bromobenzoylation steps, reducing trial-and-error experimentation .
- Solvent Effects: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics (e.g., dichloromethane vs. ethanol) .
- Case Study: ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for similar piperazine derivatives .
Q. How should researchers address contradictions in reported bioactivity data for bromobenzoyl-piperazine derivatives?
Q. What advanced purification strategies resolve co-eluting impurities in final product batches?
Methodological Answer:
- HPLC Method Development: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate piperazine byproducts.
- Ion-Exchange Chromatography: Exploit hydrochloride salt formation for selective binding to cationic resins .
- Case Study: Silica gel chromatography (EtOAc:hexane = 3:7) achieved 95% purity for structurally related 4-(2-fluorobenzoyl)piperazine derivatives .
Distinction Between Basic and Advanced Questions
- Basic: Focus on synthesis, characterization, and stability.
- Advanced: Address mechanistic studies, computational modeling, and resolving data inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
